molecular formula C15H12N2O2 B8293126 (4-Hydroxyimino-3-methoxy-cyclohexa-2,5-dienylidene)-phenylacetonitrile

(4-Hydroxyimino-3-methoxy-cyclohexa-2,5-dienylidene)-phenylacetonitrile

Cat. No.: B8293126
M. Wt: 252.27 g/mol
InChI Key: YBKTXKZDUUDTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxyimino-3-methoxy-cyclohexa-2,5-dienylidene)-phenylacetonitrile is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(4-hydroxyimino-3-methoxycyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile

InChI

InChI=1S/C15H12N2O2/c1-19-15-9-12(7-8-14(15)17-18)13(10-16)11-5-3-2-4-6-11/h2-9,18H,1H3

InChI Key

YBKTXKZDUUDTKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C#N)C2=CC=CC=C2)C=CC1=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

21.0 g (0.18 mol) of phenylacetonitrile and 25 g (0.16 mol) of o-nitroanisole are added at 25° C. to a solution of 35.6 g KOH (0.54 mol, assay 85%) in 180 ml of methanol and the dark red reaction mixture is stirred at 55° C. for 6 hrs. After cooling, the mixture is diluted with 500 ml of water, and acidified by addition of 60 ml of acetic acid with cooling. The resulting orange precipitate is filtered, washed with water, methanol:water 1:1 (v/v), and dried at 80° C. under vacuum. The crude product (30.8 g, 75%) has a melting point of 180-182° C. (dec) (Lit: 187° C. dec; J. Org. Chem. 26, 4270, 1961) and is used in the next step without further purification. The 1H-NMR spectrum indicates the presence of two isomers in nearly 1:1 ratio.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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